Benzoic acid, 5-fluoro-2-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-, Methyl ester Benzoic acid, 5-fluoro-2-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-, Methyl ester
Brand Name: Vulcanchem
CAS No.: 1293284-58-8
VCID: VC0171474
InChI: InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)OC
Molecular Formula: C14H18BFO4
Molecular Weight: 280.102

Benzoic acid, 5-fluoro-2-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-, Methyl ester

CAS No.: 1293284-58-8

Main Products

VCID: VC0171474

Molecular Formula: C14H18BFO4

Molecular Weight: 280.102

Benzoic acid, 5-fluoro-2-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-, Methyl ester - 1293284-58-8

CAS No. 1293284-58-8
Product Name Benzoic acid, 5-fluoro-2-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-, Methyl ester
Molecular Formula C14H18BFO4
Molecular Weight 280.102
IUPAC Name methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,1-5H3
Standard InChIKey DCNAAOVAUVQRQD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)OC
PubChem Compound 67086953
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator